molecular formula C11H11BrO B1279687 6-Bromo-2,2-dimethyl-2H-chromene CAS No. 82305-04-2

6-Bromo-2,2-dimethyl-2H-chromene

Cat. No.: B1279687
CAS No.: 82305-04-2
M. Wt: 239.11 g/mol
InChI Key: FHBXFINOQUIMDK-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethyl-2H-chromene is an organic compound with the molecular formula C11H11BrO It belongs to the class of chromenes, which are bicyclic compounds consisting of a benzene ring fused to a pyran ring This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd position of the chromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,2-dimethyl-2H-chromene can be achieved through several synthetic routes. One common method involves the cyclization of 7-hydroxy-2H-chromen-2-one with 3-chloro-3-methylbut-1-yne, followed by bromination. The reaction conditions typically involve the use of N,N-diethylaniline as a solvent and a brominating agent such as bromine in dimethylformamide (DMF) to introduce the bromine atom at the 6th position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable processes, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethyl-2H-chromene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The chromene ring can undergo oxidation to form chromanones or chromones.

    Reduction Reactions: The compound can be reduced to form dihydrochromenes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include 6-azido-2,2-dimethyl-2H-chromene, 6-thio-2,2-dimethyl-2H-chromene, and 6-amino-2,2-dimethyl-2H-chromene.

    Oxidation Reactions: Products include 6-bromo-2,2-dimethylchromanone and 6-bromo-2,2-dimethylchromone.

    Reduction Reactions: Products include 6-bromo-2,2-dimethyl-2,3-dihydrochromene.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-2H-chromene: Lacks the bromine atom at the 6th position.

    6-Chloro-2,2-dimethyl-2H-chromene: Contains a chlorine atom instead of a bromine atom at the 6th position.

    6-Fluoro-2,2-dimethyl-2H-chromene: Contains a fluorine atom instead of a bromine atom at the 6th position.

Uniqueness

6-Bromo-2,2-dimethyl-2H-chromene is unique due to the presence of the bromine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.

Properties

IUPAC Name

6-bromo-2,2-dimethylchromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBXFINOQUIMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472226
Record name 6-Bromo-2,2-dimethyl-2H-chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82305-04-2
Record name 6-Bromo-2,2-dimethyl-2H-chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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